
2-Bromo-5-chloro-3-fluoro-1-methylpyridin-4(1H)-one
Descripción general
Descripción
2-Bromo-5-chloro-3-fluoro-1-methylpyridin-4(1H)-one, also known as BCFMP, is an organic compound found in nature. It is a heterocyclic compound with a pyridine ring structure, and is a colorless, volatile liquid. BCFMP is a versatile compound, with various applications in chemical synthesis, pharmaceuticals, and materials science.
Aplicaciones Científicas De Investigación
Synthesis and Material Science
The synthesis of bromo-, chloro-, and fluoro-substituted compounds is of significant interest in material science and organic synthesis, where such compounds serve as intermediates in the production of more complex molecules. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, demonstrates the utility of halogenated compounds in pharmaceutical synthesis. The method developed by Qiu et al. (2009) for the preparation of this compound highlights the challenges and solutions in synthesizing halogenated intermediates, which could be relevant for synthesizing and applying 2-Bromo-5-chloro-3-fluoro-1-methylpyridin-4(1H)-one in various contexts (Qiu, Gu, Zhang, & Xu, 2009).
Pharmacology and Drug Design
In the realm of pharmacology, the structural attributes of halogenated compounds play a critical role in the development of drugs with enhanced efficacy and selectivity. The review on the structure-activity relationship of natural and synthetic antimetastatic compounds by Liew et al. (2020) underscores the significance of various functional groups, including bromo, chloro, and fluoro, in anticancer activity. This suggests that 2-Bromo-5-chloro-3-fluoro-1-methylpyridin-4(1H)-one could potentially be explored for its anticancer properties, leveraging the insights on how different substituents affect drug behavior and efficacy (Liew, Malagobadan, Arshad, & Nagoor, 2020).
Environmental and Health Impact
The environmental persistence and potential health impacts of halogenated compounds also constitute an important area of research. Studies on compounds such as polybrominated dibenzo-p-dioxins and dibenzofurans, which share halogen elements with 2-Bromo-5-chloro-3-fluoro-1-methylpyridin-4(1H)-one, shed light on the environmental behavior and toxicological profiles of these substances. Research by Mennear and Lee (1994) on the health assessment of these compounds can inform safety and environmental impact assessments of similarly structured chemicals (Mennear & Lee, 1994).
Propiedades
IUPAC Name |
2-bromo-5-chloro-3-fluoro-1-methylpyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFNO/c1-10-2-3(8)5(11)4(9)6(10)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRQBLKTRVDTHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C(=C1Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



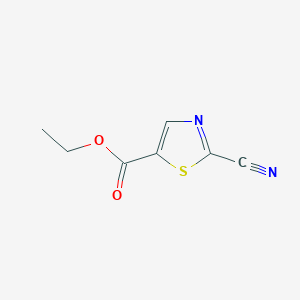
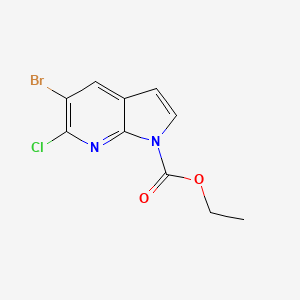
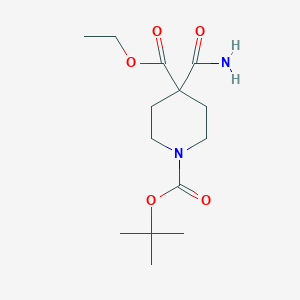
![3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1378157.png)
![5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B1378159.png)
![4-(Benzo[b]thiophen-3-yl)piperidine hydrochloride](/img/structure/B1378160.png)
![8-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride](/img/structure/B1378162.png)

![3-Aza-bicyclo[4.1.0]heptane hydrochloride](/img/structure/B1378164.png)

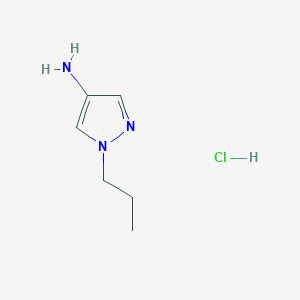
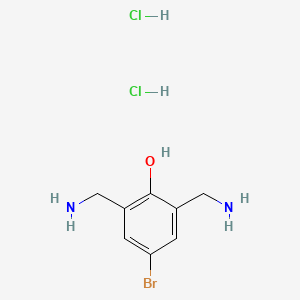
![2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1378172.png)
